molecular formula C12H13IN2O B1400559 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1337882-14-0

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1400559
CAS No.: 1337882-14-0
M. Wt: 328.15 g/mol
InChI Key: UXGKQBPGDONEDV-UHFFFAOYSA-N
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Description

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. The compound features an indazole scaffold protected at the N-1 position by a tetrahydro-2H-pyran-2-yl (THP) group, a common strategy to modulate reactivity and properties during synthetic sequences. The iodine substituent at the 5-position serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures . This intermediate is particularly valuable in the exploration of novel anticancer therapeutics. Research indicates that indazole-based compounds are being actively investigated as potent inhibitors of various kinase targets . For instance, recent studies on structurally related indazole derivatives have demonstrated their potential as highly active Polo-like kinase 4 (PLK4) inhibitors, which are promising candidates for targeting cancers such as neuroblastoma, breast cancer, and non-small cell lung cancer . The structural features present in this compound make it a valuable building block for the synthesis of such biologically active molecules, supporting critical structure-activity relationship (SAR) studies . This product is supplied with a guaranteed purity of 97% . It is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-iodo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKQBPGDONEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Indazole Core

The initial step involves synthesizing a substituted indazole, often via cyclization reactions starting from suitable precursors such as o-nitroanilines or o-aminobenzyl derivatives. A typical route involves:

Selective Halogenation and Iodination

The indazole core undergoes regioselective halogenation at the 3-position:

  • Electrophilic halogenation using iodine (I₂) in the presence of a catalyst such as copper or silver salts, which facilitates the substitution at the 3-position.
  • Alternatively, palladium-catalyzed halogenation can be employed for regioselectivity and higher yields.

The reaction conditions typically involve:

Condition Reagents Solvent Temperature Yield Notes
Iodination I₂, CuI or AgNO₃ Acetone or DMSO Room temperature to 50°C High regioselectivity

Attachment of the Tetrahydro-2H-pyran-2-yl Group

The N-1 position of the indazole is functionalized with the tetrahydro-2H-pyran-2-yl moiety:

The general reaction involves:

Indazole derivative + tetrahydro-2H-pyran-2-yl halide (or equivalent) + Pd catalyst + base

Reaction conditions:

Reagent Catalyst Base Solvent Temperature Notes
Tetrahydro-2H-pyran-2-yl halide Pd(dba)₃ or Pd₂(dba)₃ K₂CO₃ or Cs₂CO₃ Toluene or DMF 80–110°C Efficient coupling

Representative Synthetic Route (Based on Literature)

A typical synthetic route, adapted from recent publications, involves:

Example:

Step 1: Cyclization of o-nitroaniline derivative → indazole scaffold
Step 2: Iodination with I₂ and CuI → 3-iodo-indazole
Step 3: Cross-coupling with tetrahydro-2H-pyran-2-yl halide in presence of Pd catalyst → 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-indazole

Data Table Summarizing Preparation Conditions

Step Reaction Reagents Catalyst Solvent Temperature Yield References
1 Cyclization o-nitroaniline derivative Acid/Base Reflux 80–95% ,
2 Iodination I₂, CuI Copper catalyst Acetone/DMSO RT–50°C >90% regioselective ,
3 Cross-coupling Tetrahydro-2H-pyran-2-yl halide Pd(dba)₃ Toluene/DMF 80–110°C 70–85% ,

Notes on Industrial and Scale-Up Approaches

  • Flow chemistry techniques can be employed for halogenation steps to improve safety and scalability.
  • Purification via recrystallization or chromatography ensures high purity for subsequent biological testing.
  • Automation and continuous flow reactors optimize yields and reduce reaction times on an industrial scale.

Research Findings and Data Insights

Recent studies emphasize the importance of regioselectivity and reaction optimization:

  • Regioselectivity in iodine addition is critical to avoid polyhalogenation.
  • Catalyst choice influences the efficiency of the cross-coupling step, with Pd-based catalysts being most effective.
  • Reaction conditions such as temperature, solvent, and base significantly impact the yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the indazole core.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups on the indazole core.

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to be explored for:

  • Anticancer Activity : Studies have indicated that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of iodine may enhance these properties due to increased lipophilicity and potential halogen bonding interactions .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of:

  • Novel Indazole Derivatives : The ability to modify the tetrahydropyran moiety allows chemists to create a library of compounds with varied biological activities. This can lead to the discovery of new drugs or agrochemicals .

Material Science

Research into the material properties of indazole derivatives, including this compound, suggests applications in:

  • Polymer Chemistry : The compound can be utilized in synthesizing functional polymers with specific electronic or optical properties, making it valuable in the development of advanced materials .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
Indazole Derivative AAnticancer10
Indazole Derivative BAntimicrobial25

Table 2: Synthetic Pathways

Step NumberReaction TypeReagents UsedYield (%)
1IodinationIodine, Acetic Acid85
2CyclizationTetrahydropyran derivative, Base75
3FunctionalizationVarious aminesVariable

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized a series of indazole derivatives including this compound and evaluated their anticancer properties against human breast cancer cell lines. The study found that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further drug development .

Case Study 2: Polymer Development

Another study focused on using indazole derivatives in creating conductive polymers for electronic applications. The incorporation of the tetrahydropyran unit was shown to enhance the mechanical stability and conductivity of the resulting polymer films, indicating promising applications in flexible electronics .

Mechanism of Action

The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with molecular targets, potentially affecting various biochemical pathways. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity towards enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 5-iodo substitution in 5-Iodo-1-THP-indazole contrasts with the 6-iodo isomer, which exhibits distinct reactivity in cross-coupling due to steric and electronic differences .
  • Dual Halogenation : 5-Bromo-3-iodo-1-THP-indazole’s dual halogenation enables sequential functionalization, though its higher molecular weight may affect pharmacokinetics .
  • THP Protection : All THP-protected indazoles demonstrate improved stability compared to unprotected analogs, facilitating handling in synthetic workflows .

5-Iodo-1-THP-indazole

  • Synthesis: Typically synthesized via iodination of 1-THP-indazole precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane .
  • Yield : ~89% (reported for 6-iodo analog under similar conditions) .
  • Advantages : High regioselectivity and compatibility with THP protection .

5-Bromo-3-Iodo-1-THP-indazole

  • Challenges : Competitive halogenation at multiple positions necessitates precise reaction control .

Biological Activity

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by recent research findings.

Chemical Structure and Properties

The compound features an indazole core substituted with an iodine atom and a tetrahydro-pyran moiety. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of the Wnt signaling pathway, which is crucial in cancer progression. The stabilization of β-catenin, a key component in this pathway, can be measured through assays that assess the compound's inhibitory effects on cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 1.32 μM to 4.62 μM against various cancer cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves inhibition of specific kinases associated with tumor growth. It has been shown to affect the phosphorylation states of proteins involved in cell signaling pathways, particularly those linked to apoptosis and cell proliferation .

In Vitro Studies

In vitro studies using human cancer cell lines have demonstrated that derivatives of this compound significantly reduce the viability of cells by inducing apoptosis. For example, a related derivative was found to decrease phosphorylated JNK levels by 65–80% compared to untreated controls, suggesting that the compound can effectively modulate stress response pathways in cancer cells .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in inhibiting tumor growth. In one study, mice treated with this compound exhibited a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer therapeutic agent .

Data Tables

Study Cell Line IC50 (μM) Mechanism
Study 1A4312.06EGFR inhibition
Study 2H19754.62Wnt pathway inhibition
Study 3MiaPaCa21.32Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
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5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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